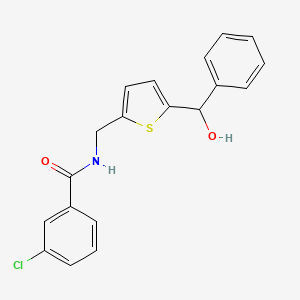
3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Thiophene-based analogs, which the given compound is, have been of interest due to their potential biological activity . They have been found in many important synthetic drug molecules and have shown various biological activities .
Synthesis Analysis
While specific synthesis information for the given compound is not available, general methods for synthesizing similar compounds often involve reactions with aromatic amines .Molecular Structure Analysis
The compound appears to contain a thiophene ring, which is a five-membered heterocyclic compound containing sulfur .Chemical Reactions Analysis
Again, while specific reactions involving the given compound are not available, similar compounds often undergo reactions such as Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. For example, thiophene is a crystalline, colorless compound with specific odors .Scientific Research Applications
Certainly! Let’s delve into the scientific research applications of 3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide . This compound contains both an indole scaffold and a thiophene moiety, which makes it interesting for various biological and clinical studies . Here are six unique applications:
-
Antiviral Activity
- Summary : Researchers have explored indole derivatives for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives exhibited inhibitory activity against influenza A, with compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showing promising results .
- Results : Compound 1 demonstrated activity against influenza A with an IC50 of 7.53 μmol/L and a high selectivity index (SI) value .
-
Anti-HIV Activity
- Summary : Researchers have investigated indole derivatives as potential anti-HIV agents. For example, indolyl and oxochromenyl xanthenone derivatives were synthesized and studied for their molecular docking interactions with HIV-1 .
- Results : Compound 12 exhibited significant inhibitory effects against HIV-1 .
-
Antioxidant Activity
- Summary : Indole derivatives have been explored for their antioxidant properties. Specific compounds were tested for their ability to scavenge free radicals and protect against oxidative stress .
- Results : The antioxidant potential of indole derivatives was evaluated, although specific quantitative data were not provided in the literature .
-
Antibacterial Activity
- Summary : Chlorine derivatives of indole have shown antibacterial activity. For instance, 5-chloro-3-phenyl-N’-((2-phenyl-1H-indol-3-yl)methylene)-1H-indole-2-carbohydrazide exhibited potent growth inhibition against Mycobacterium tuberculosis .
- Results : Compound 149 displayed strong inhibitory effects against M. tuberculosis (MIC = 0.2 μg/mL) .
-
Antitubercular Activity
-
Other Biological Activities
- Summary : Indole derivatives exhibit diverse activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial effects. Researchers continue to explore their potential for newer therapeutic applications .
- Results : The literature suggests that indole derivatives hold promise for future therapeutic development .
properties
IUPAC Name |
3-chloro-N-[[5-[hydroxy(phenyl)methyl]thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO2S/c20-15-8-4-7-14(11-15)19(23)21-12-16-9-10-17(24-16)18(22)13-5-2-1-3-6-13/h1-11,18,22H,12H2,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JABXXLDYNBKLCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(S2)CNC(=O)C3=CC(=CC=C3)Cl)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-((5-(hydroxy(phenyl)methyl)thiophen-2-yl)methyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

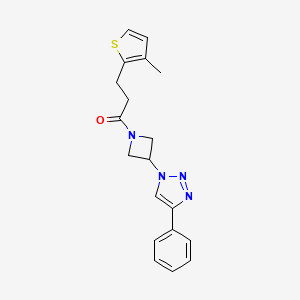
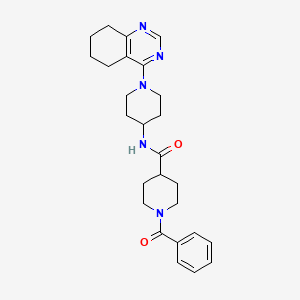
![tert-Butyl N-[cyano(cyclohexyl)methyl]carbamate](/img/structure/B2398955.png)
![(7-{[(2-Fluorophenyl)methyl]sulfanyl}-5-(2-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2398958.png)
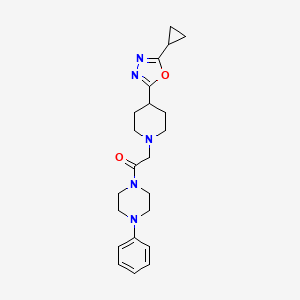
![N-{4-[1-acetyl-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2398960.png)
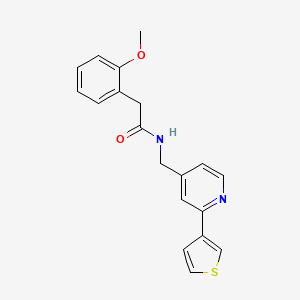
![(E)-4-(N-allyl-N-(but-3-en-1-yl)sulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2398966.png)
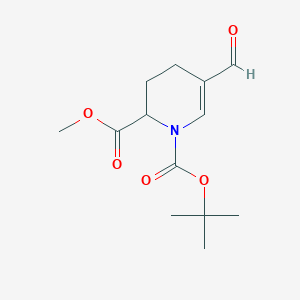
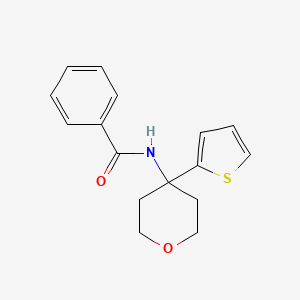
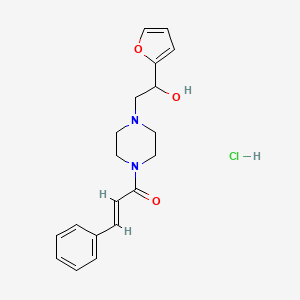
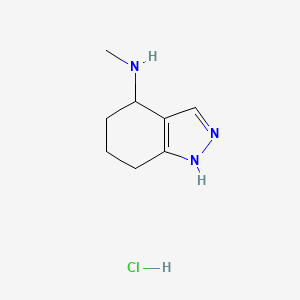
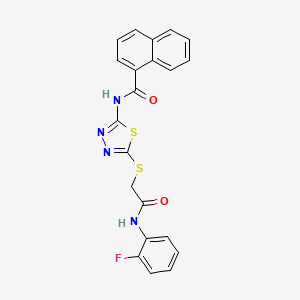
![N-(4-chlorobenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2398975.png)